Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine ring via a carbonyl group. The thiazole moiety, substituted with an ethyl ester, adds distinct physicochemical properties.
Properties
Molecular Formula |
C19H23N7O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H23N7O3S/c1-3-29-17(27)10-14-11-30-19(20-14)21-18(28)13-6-8-25(9-7-13)16-5-4-15-23-22-12(2)26(15)24-16/h4-5,11,13H,3,6-10H2,1-2H3,(H,20,21,28) |
InChI Key |
PAOBOVYQRNEQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with piperidine and thiazole derivatives. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and thiazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may target microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The target compound’s key structural elements include:
- Triazolo-pyridazine core : A bicyclic system with a 3-methyl substituent.
- Piperidine linkage : Facilitates conformational flexibility.
- Thiazole-acetate ester : Enhances lipophilicity and metabolic stability.
Below is a comparative analysis with similar compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ester vs. The carboxylic acid in 950037-34-0 may improve solubility, favoring renal excretion or formulation in aqueous media.
Thiazole vs. In contrast, fluorophenyl groups (1033836-69-9) promote hydrophobic and halogen bonding .
Substituent Effects on Bioactivity :
- The 3-methyl group on the triazolo-pyridazine core (target compound and 891117-12-7) likely stabilizes the heterocyclic system, reducing metabolic oxidation compared to unsubstituted analogs .
- Ethoxyphenyl substituents (891117-12-7) may extend half-life by resisting oxidative metabolism compared to aliphatic esters .
Biological Activity
Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of triazole and thiazole moieties, which are known for their diverse biological activities. The presence of the piperidine ring further enhances its pharmacological potential.
Molecular Formula: CHNOS
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies demonstrated that related compounds had minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Mycobacterium bovis BCG .
Anticancer Properties
The anticancer potential of similar triazole-containing compounds has been well-documented. For example, certain derivatives have exhibited high potency against human colon cancer cell lines (HCT 116), with IC values indicating strong cytotoxic effects. One study reported a compound with an IC value of 4.363 µM compared to doxorubicin .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites and altering their activity.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
